molecular formula C10H11ClFN B1456376 N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine CAS No. 878001-23-1

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine

Cat. No. B1456376
CAS RN: 878001-23-1
M. Wt: 199.65 g/mol
InChI Key: YUKGVVVDBZMHDB-UHFFFAOYSA-N
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Description

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine, also known as 2-CFPMA, is a cyclopropanamine derivative with a 2-chloro-3-fluorophenylmethyl group attached to the nitrogen atom. It is an important compound in the field of medicinal chemistry, as it has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In addition, 2-CFPMA has been studied for its potential use in the treatment of a variety of diseases and disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine is notable for its role as a neurokinin-1 (NK1) receptor antagonist. This property implies its potential utility in modulating various physiological processes linked to the NK1 receptor, including those involved in pain perception, mood regulation, and emesis. The molecule's high water solubility and oral activity make it a promising candidate for clinical applications aimed at conditions where NK1 receptor modulation is beneficial (Harrison et al., 2001).

Lysine-Specific Demethylase Inhibition

The compound also finds relevance in epigenetics through its inhibitory action on lysine-specific demethylase 1 (LSD1), a pivotal enzyme in histone modification. By influencing LSD1 activity, N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine can affect gene expression patterns, with potential implications for treating a range of conditions, including neurological disorders and certain cancers (Blass, 2016).

Anticancer Activity

The compound's structural analogs have demonstrated cytotoxic properties against cancer cell lines. The specific interactions with cellular structures and the observed anticancer effects highlight the potential of N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine derivatives in oncology research and treatment strategies (Dullin et al., 2006).

Monoamine Oxidase Inhibition

The molecule's structure-related compounds have been investigated for their monoamine oxidase (MAO) inhibitory activities. Understanding the inhibitory effects on MAO can pave the way for developing therapeutic agents targeting psychological and neurodegenerative disorders, given the role of MAO in neurotransmitter metabolism (Hruschka et al., 2008).

properties

IUPAC Name

N-[(2-chloro-3-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-10-7(2-1-3-9(10)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKGVVVDBZMHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine

Synthesis routes and methods

Procedure details

Prepared from 2-chloro-3-fluorobenzoic acid (2.00 g, 11.5 mmol) and cyclopropylamine according to above-described procedures C and E, and purified over amberlyst A15 (1.86 g, 81% over 2 steps). LC-MS (2-chloro-N-cyclopropyl-3-fluorobenzamide): tR=0.76 min, ES+: 214.10; LC-MS (title compound): tR=0.60 min, ES+: 200.12.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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